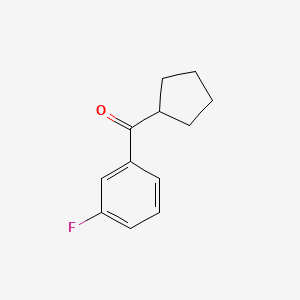

Cyclopentyl 3-fluorophenyl ketone

Description

Strategic Role of Fluorine in Molecular Design and Bioactivity

The strategic placement of fluorine in a molecule can profoundly influence its characteristics. researchgate.net As the most electronegative element, fluorine's strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, impact molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.netmdpi.comtandfonline.com This enhanced stability is a crucial factor in drug design. tandfonline.comnih.gov Furthermore, the substitution of hydrogen with fluorine, a relatively small atom, generally does not introduce significant steric hindrance. benthamscience.com The presence of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. mdpi.combenthamscience.com These combined effects often lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles, making fluorine a valuable tool in the development of therapeutic agents. researchgate.netnih.gov

The Ketone Moiety as a Functional Group in Organic Synthesis and Medicinal Chemistry Scaffolds

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is a fundamental component in organic chemistry. numberanalytics.comwikipedia.orgbritannica.com Its polarity, with an electrophilic carbon and a nucleophilic oxygen, makes it a hub of reactivity, participating in a wide array of chemical transformations such as nucleophilic additions and reductions. numberanalytics.combritannica.com This versatility makes ketones invaluable as intermediates in the synthesis of complex organic molecules. numberanalytics.combritannica.com In medicinal chemistry, the ketone moiety is a common feature in the scaffolds of numerous pharmaceuticals. chemistrytalk.org The carbonyl group can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors, which is a critical aspect of a drug's mechanism of action.

Rationale for Academic Investigation of Cyclopentyl 3-fluorophenyl Ketone

The academic interest in this compound stems from the synergistic combination of its three key structural components: the fluorine atom, the phenyl ring, and the cyclopentyl ketone group. The fluorine atom at the meta-position of the phenyl ring introduces specific electronic effects that can modulate the reactivity of the ketone and the aromatic ring. The cyclopentyl group provides a distinct steric and conformational profile compared to simpler alkyl or aryl ketones.

The investigation of this particular molecule allows researchers to explore fundamental questions at the intersection of organofluorine chemistry and carbonyl chemistry. It serves as a model system to study how the interplay of electronic and steric factors influences chemical reactivity and potential biological activity. Preliminary research suggests that fluorinated ketones can act as inhibitors of certain enzymes, such as serine and cysteine proteases, highlighting the potential for therapeutic applications. nih.govnih.govresearchgate.net

Overview of Research Trajectories in this compound Chemistry

Current research involving this compound is proceeding along several key trajectories. One major area of focus is its synthesis and the development of efficient and scalable synthetic routes. Common methods include Friedel-Crafts acylation.

Another significant research avenue is the exploration of its chemical reactivity. Studies include oxidation of the ketone to form carboxylic acids, reduction to the corresponding alcohol, and nucleophilic substitution reactions at the fluorinated phenyl ring.

Furthermore, there is growing interest in its potential applications in medicinal chemistry. Research is being conducted to evaluate its interaction with various biological targets. For instance, some studies suggest that it may modulate the activity of neurotransmitter receptors. It is also being investigated as a potential precursor for the synthesis of other pharmacologically active molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Registry Number | 898791-46-3 |

| Molecular Formula | C₁₂H₁₃FO |

| Molecular Weight | 192.23 g/mol |

| IUPAC Name | (3-fluorophenyl)(cyclopentyl)methanone |

| Boiling Point (Predicted) | 281.0 ± 13.0 °C |

| Density (Predicted) | 1.131 ± 0.06 g/cm³ |

Properties

IUPAC Name |

cyclopentyl-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAKXEZRHKICMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642563 | |

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-46-3 | |

| Record name | Cyclopentyl(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 3 Fluorophenyl Ketone and Its Analogues

Established Synthetic Pathways to Aryl Cycloalkyl Ketones

Several classical and well-established reactions in organic chemistry have been successfully applied to the synthesis of Cyclopentyl 3-fluorophenyl ketone and its analogues. These methods provide reliable and often high-yielding routes to the target compounds.

Friedel-Crafts Acylation Approaches for this compound

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In the context of this compound, this reaction typically involves the acylation of fluorobenzene (B45895) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl chloride and the Lewis acid, attacks the electron-rich fluorobenzene ring. The fluorine atom, being an ortho-, para-director, would theoretically lead to a mixture of isomers. However, the para-substituted product is often favored. epa.gov

The efficiency of this method can be influenced by the choice of catalyst and reaction conditions. While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and can generate significant waste. google.com Research has explored the use of more environmentally friendly and reusable catalysts, such as rare earth triflates, which have shown promise in catalyzing the acylation of fluorobenzene. epa.govresearchgate.net For instance, a combination of trifluoromethanesulfonic acid (TfOH) and lanthanide triflates has been shown to effectively catalyze the acylation of fluorobenzene with high selectivity for the para-isomer. epa.gov

| Catalyst System | Substrates | Key Findings |

| Aluminum chloride (AlCl₃) | Fluorobenzene, Cyclopentanecarbonyl chloride | Traditional and effective, but requires stoichiometric amounts and generates waste. google.com |

| Trifluoromethanesulfonic acid (TfOH) and Rare Earth Triflates (e.g., La(OTf)₃) | Fluorobenzene, Benzoyl chloride | Catalytic amounts are sufficient, high para-selectivity, and the catalyst can be recycled. epa.govresearchgate.net |

Grignard Reaction-Based Syntheses Involving Cyclopentyl and Fluorophenyl Moieties

Grignard reactions offer a powerful and versatile method for carbon-carbon bond formation and have been extensively used in the synthesis of aryl cycloalkyl ketones. mnstate.edu For the preparation of this compound, two main Grignard-based strategies can be envisioned.

The first approach involves the reaction of a 3-fluorophenyl Grignard reagent (3-fluorophenylmagnesium bromide) with cyclopentanecarbonyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride.

| Grignard Reagent | Electrophile | Intermediate | Product | Reference |

| 3-fluorophenylmagnesium bromide | Cyclopentanecarbonyl chloride | - | This compound | |

| Cyclopentylmagnesium bromide | 3-fluorobenzonitrile | Imine salt | This compound | google.comlibretexts.org |

Alternative Acylation Strategies for Aryl Ketone Formation (e.g., Enamine-Mediated)

Beyond the classical Friedel-Crafts and Grignard reactions, other acylation strategies have been developed for the synthesis of aryl ketones, which can be adapted for this compound. Enamine-mediated acylation, for instance, provides a milder alternative to traditional methods. libretexts.orgacs.org

In this approach, a ketone or aldehyde is first converted into a nucleophilic enamine by reacting it with a secondary amine. libretexts.org This enamine can then react with an acylating agent, such as an acid chloride. For the synthesis of an analogue, one could envision the acylation of an enamine derived from a cyclopentanone (B42830) derivative with 3-fluorobenzoyl chloride. The resulting β-dicarbonyl compound can then be further manipulated to yield the desired product. The Stork enamine alkylation and acylation have become valuable tools in organic synthesis due to their high efficiency and selectivity. libretexts.orgacs.org

Development of Novel Synthetic Routes and Catalytic Systems

The quest for more efficient, sustainable, and versatile synthetic methods has led to the development of novel routes and catalytic systems for the preparation of aryl ketones. organic-chemistry.org These modern approaches often utilize transition metal catalysis to achieve transformations that are difficult or impossible with traditional methods.

For example, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl ketones. organic-chemistry.org One could envision a coupling reaction between an organometallic cyclopentyl reagent and a 3-fluorobenzoyl derivative. Furthermore, novel geminal dialkylation methods of carbonyl groups have been developed, providing new pathways to complex aryl alkanes from aromatic aldehydes and ketones. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of any synthetic transformation. nih.gov For the synthesis of this compound, this involves carefully controlling parameters such as temperature, reaction time, solvent, and catalyst loading.

In Friedel-Crafts acylations, for example, the use of solvent-free conditions or microwave irradiation has been explored to enhance reaction rates and reduce environmental impact. google.com Similarly, in Grignard reactions, the choice of ether solvent and the use of activators can significantly impact the formation and reactivity of the Grignard reagent. d-nb.info The development of robust screening experiments can help in identifying the optimal conditions for a given reaction, leading to improved efficiency and cost-effectiveness. beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into drug molecules can have a profound impact on their biological activity. Therefore, the stereoselective synthesis of chiral analogues of this compound is an area of significant interest. This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. youtube.com

Asymmetric reductions of the ketone functionality can lead to the formation of chiral secondary alcohols. acs.org Furthermore, recent advances in C-H activation and arylation reactions have enabled the enantioselective synthesis of complex chiral molecules. nih.gov For instance, palladium-catalyzed enantioselective C(sp3)-H arylation of cyclobutyl ketones using a chiral transient directing group has been reported, a strategy that could potentially be adapted for the synthesis of chiral cyclopentyl aryl ketones. nih.gov These methods open up new avenues for the creation of novel and stereochemically defined analogues of this compound for biological evaluation.

Chemical Reactivity and Transformation Pathways of Cyclopentyl 3 Fluorophenyl Ketone

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in Cyclopentyl 3-fluorophenyl ketone is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity makes the carbonyl carbon a prime target for attack by various nucleophiles. numberanalytics.compressbooks.pub Such reactions proceed through a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo other transformations. pressbooks.publibretexts.org

Reduction to Secondary Alcohols and Diastereoselective Studies

The ketone functionality of this compound can be reduced to a secondary alcohol. This transformation is a common and important reaction in organic synthesis. libretexts.org

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reagent and is often preferred for its safety and ease of handling, while lithium aluminum hydride is a more powerful reducing agent. libretexts.orglibretexts.org The reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to give the corresponding secondary alcohol. libretexts.org

For ketones with adjacent chiral centers, the reduction of the carbonyl group can lead to the formation of diastereomers. Diastereoselective reductions aim to control the stereochemical outcome of this process. youtube.com The stereoselectivity can be influenced by several factors, including the choice of reducing agent, the solvent, and the presence of chelating groups. youtube.comyoutube.com For instance, chelation-controlled reductions, often employing reagents that can coordinate with a nearby functional group, can direct the hydride attack from a specific face of the carbonyl, leading to a high diastereomeric excess of one product. youtube.com Models like the Felkin-Anh and Cram's chelation models are often used to predict the major diastereomer formed in such reactions.

Table 1: Reagents for the Reduction of Ketones to Secondary Alcohols

| Reagent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | A mild and selective reagent. libretexts.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | A powerful, non-selective reducing agent. libretexts.orgyoutube.com |

| Hydrogen gas (H₂) with a metal catalyst | Palladium, Platinum, or Nickel catalyst, pressure | Catalytic hydrogenation. |

Reactions with Carbon Nucleophiles

The electrophilic carbonyl carbon of this compound readily reacts with a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds and tertiary alcohols. orgoreview.com

Grignard reagents (RMgX) and organolithium reagents (RLi) are powerful carbon nucleophiles that add to ketones to form tertiary alcohols. orgoreview.comyoutube.com The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, is protonated to yield the alcohol. youtube.com

Another important class of carbon nucleophiles includes enamines and enolates, which can participate in aldol-type condensation reactions. orgoreview.com Cyanide ions (CN⁻) can also add to ketones to form cyanohydrins, which are versatile intermediates in organic synthesis. libretexts.org

Table 2: Common Carbon Nucleophiles and Their Products with Ketones

| Nucleophile | Reagent Type | Product |

| Grignard Reagents (RMgX) | Organometallic | Tertiary Alcohol |

| Organolithium Reagents (RLi) | Organometallic | Tertiary Alcohol |

| Cyanide (NaCN/HCN) | Inorganic Salt/Acid | Cyanohydrin |

| Enolates | Organometallic/Base-generated | β-Hydroxy Ketone (Aldol Adduct) |

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Ring

The 3-fluorophenyl ring of this compound can undergo electrophilic aromatic substitution reactions. organicmystery.com The fluorine atom and the carbonyl group both influence the regioselectivity of these reactions.

The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. organicmystery.comuci.edu Conversely, the fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. uci.edu When both are present on the same aromatic ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the fluorine is at the meta position relative to the ketone. The positions ortho and para to the fluorine are also ortho and meta to the ketone. Therefore, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom (and also ortho and para to the ketone's meta-directing influence).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com These reactions typically require a strong electrophile and often a Lewis acid catalyst to activate the electrophile. masterorganicchemistry.commakingmolecules.com

Oxidation Reactions of the Ketone Moiety

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under harsh conditions. Strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group.

For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions can lead to the cleavage of the cyclopentyl ring or the bond between the carbonyl carbon and the phenyl ring, resulting in the formation of carboxylic acids.

Functional Group Interconversions and Derivatization

The functional groups present in this compound allow for a variety of interconversions and derivatizations, enabling the synthesis of a wide range of other compounds. mit.eduorganic-chemistry.org

Transformations Involving the Fluorine Atom

The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, under specific and often harsh conditions, or with the use of strong nucleophiles, it can be displaced. The presence of the electron-withdrawing ketone group can facilitate such reactions, particularly at the positions ortho and para to it, though in this case, the fluorine is at the meta position.

Biocatalytic approaches have also been explored for the hydrodefluorination (replacement of fluorine with hydrogen) of fluorinated organic compounds, although this is more established for aliphatic C-F bonds. d-nb.info

Modifications of the Cyclopentyl Ring System

The cyclopentyl moiety of this compound offers several avenues for chemical modification, including functionalization of the ring itself and ring expansion or contraction reactions. These transformations can introduce new functional groups and structural complexity.

Functionalization of the Cyclopentyl Ring:

Direct functionalization of the C-H bonds of the cyclopentyl ring presents a powerful strategy for introducing substituents. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for cyclobutyl ketones, a reaction that could be conceptually extended to cyclopentyl systems. This method utilizes a transient directing group to achieve site-selective arylation.

Another approach involves radical-mediated processes. The synergistic combination of photoredox catalysis and organocatalysis can achieve the direct β-coupling of cyclic ketones with other ketones, leading to the formation of γ-hydroxyketone adducts. This method relies on the generation of a β-enaminyl radical from the cyclic ketone.

Ring-opening reactions of cycloalkanols, which can be derived from the corresponding ketones, provide a pathway to β-functionalized ketones. Electrochemical methods have been developed for the deconstructive functionalization of cycloalkanols with various nucleophiles.

Ring Expansion and Contraction:

Ring expansion of cyclic ketones can be achieved through various methods, such as the Tiffeneau–Demjanov rearrangement, which involves the treatment of a β-amino alcohol with nitrous acid. While not directly demonstrated on this compound, this is a general method for expanding cyclic ketones by one carbon.

Conversely, ring contraction reactions, such as the Favorskii rearrangement, can be employed to convert cyclic ketones into smaller ring systems. This reaction typically involves the treatment of an α-halo ketone with a base.

The following table summarizes representative, analogous transformations for the modification of cyclic ketone ring systems.

| Transformation | Starting Material (Analogue) | Reagents and Conditions | Product (Analogue) | Yield (%) | Reference |

| γ-C–H Arylation | Cyclobutyl Aryl Ketone | Pd(OAc)₂, Ligand, Aryl Iodide | cis-γ-Aryl Cyclobutyl Ketone | Varies | nih.gov |

| β-Coupling | Cyclic Ketone | Diaryl Ketone, Photoredox Catalyst, Organocatalyst | γ-Hydroxyketone Adduct | Varies | mdpi.com |

| Ring-Opening | Cycloalkanol | Electrochemical conditions, Nucleophile | β-Functionalized Ketone | Varies | arkat-usa.org |

Formation of Nitrogen-Containing Derivatives

The carbonyl group of this compound is a prime site for reactions with nitrogen-containing nucleophiles, leading to a diverse array of nitrogen-containing derivatives, including heterocycles of significant interest in medicinal chemistry.

Synthesis of Pyridazines:

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common synthetic route involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. While this compound is not a 1,4-dicarbonyl compound itself, it can potentially be converted into one through functionalization of the cyclopentyl ring. For instance, oxidation of the cyclopentyl ring could yield a suitable precursor.

A more direct, analogous approach has been demonstrated with cyclopentadienyl-derived γ-diketones, which react with arylhydrazines to form cyclopent[d]pyridazines in good yields. wikipedia.orgbuchler-gmbh.com This suggests that if this compound were converted to an appropriate 1,4-dicarbonyl derivative, it could undergo a similar cyclization.

The general reaction scheme for pyridazine (B1198779) synthesis from a 1,4-diketone is as follows:

Synthesis of Pyrimidines:

Pyrimidines are another important class of nitrogen-containing heterocycles, featuring two nitrogen atoms at positions 1 and 3 of a six-membered ring. Various methods exist for their synthesis from ketones.

One common method is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester (or a cyclic ketone), and urea (B33335) or thiourea. While this compound is not a β-dicarbonyl compound, analogous reactions with cyclic ketones like dimedone have been used to synthesize fused pyrimidine (B1678525) derivatives. wikipedia.org

Another approach involves the reaction of ketones with amidines. Iron-catalyzed β-ammoniation/cyclization of saturated carbonyl compounds with amidines provides a route to pyrimidine derivatives. nih.gov Microwave-assisted synthesis of pyrimidines from various ketones, including cyclic ones, in the presence of hexamethyldisilazane (B44280) (HMDS) and formamide (B127407) has also been reported to give good yields. buchler-gmbh.com

The following table summarizes representative, analogous transformations for the formation of nitrogen-containing derivatives from cyclic ketones.

| Heterocycle | Starting Material (Analogue) | Reagents and Conditions | Product (Analogue) | Yield (%) | Reference |

| Cyclopent[d]pyridazine | Cyclopentadienyl-derived γ-diketone | Arylhydrazine, Methanol, Reflux | 4-(1,4-Diaryl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide | >80 | wikipedia.orgbuchler-gmbh.com |

| Fused Pyrimidine | Dimedone (cyclic diketone) | Aldehyde, Guanidinium hydrochloride, Boric acid | 2-Amino-4-aryl-7,7-dimethyl-1,4,5,6,7,8-hexahydroquinazolin-5-one | Varies | wikipedia.org |

| Pyrimidine | Cyclic Ketone | HMDS, Formamide, Microwave irradiation | Substituted Pyrimidine | Good | buchler-gmbh.com |

| Pyrimidine | Saturated Ketone | Amidine, TEMPO, Iron(II) complex | Substituted Pyrimidine | up to 82 | nih.gov |

Reductive Amination:

A fundamental transformation for introducing a nitrogen atom is reductive amination. This reaction involves the initial formation of an imine or enamine from the ketone and an amine, followed by reduction to the corresponding amine. This method can be used to synthesize a variety of primary, secondary, and tertiary amines from this compound. ekb.egnih.gov Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

The general reaction is as follows:

Computational and Theoretical Investigations of Cyclopentyl 3 Fluorophenyl Ketone

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Cyclopentyl 3-fluorophenyl ketone. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The structure of this compound features three key regions: a cyclopentyl group, a central carbonyl (ketone) bridge, and a 3-fluorophenyl ring. The fluorine atom at the meta position acts as an electron-withdrawing group, which significantly modulates the electronic density across the aromatic ring and the adjacent carbonyl group.

DFT calculations can generate detailed electronic property data. Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, these studies produce electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. For this compound, the ESP map would show a region of high negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. The fluorine atom and the aromatic ring would also exhibit distinct electronic features influencing intermolecular interactions. Natural Bond Orbital (NBO) analysis can further quantify charge transfer interactions within the molecule, such as the delocalization of electron density from the phenyl ring to the carbonyl group.

Table 1: Representative Electronic Properties of this compound Calculated via DFT (Note: The following values are illustrative examples based on typical DFT calculations for similar aromatic ketones and are not from a specific experimental study on this compound.)

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.9 D | Measures overall molecular polarity |

| NBO Charge on Carbonyl O | -0.55 e | Quantifies the negative charge on the oxygen atom |

| NBO Charge on Carbonyl C | +0.48 e | Quantifies the positive charge on the carbon atom |

Reaction Mechanism Elucidation Through Computational Modeling (e.g., Transition State Analysis)

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's feasibility and rate.

For this compound, a common reaction to study would be the nucleophilic addition to the carbonyl carbon, such as its reduction by a hydride source (e.g., sodium borohydride). Computational methods can model this process by:

Locating the Transition State: Algorithms are used to find the specific geometry of the transition state between the ketone and the approaching nucleophile.

Calculating Activation Energy: The energy difference between the reactants and the transition state (the activation energy, ΔG‡) is calculated. A lower activation energy implies a faster reaction.

Verifying the TS: A frequency calculation is performed on the transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming of the C-H bond and breaking of the C=O pi-bond).

These calculations can predict reaction outcomes, such as regioselectivity and stereoselectivity, by comparing the activation energies of different possible reaction pathways.

Conformational Analysis and Energetics of this compound

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. The relative stability of these conformers can significantly impact the molecule's physical properties and biological activity. For this compound, the key degrees of freedom are the rotation around the bond connecting the carbonyl group to the phenyl ring and the puckering of the cyclopentyl ring.

For the aromatic portion, the orientation of the planar phenyl ring relative to the carbonyl group gives rise to different conformers. Studies on structurally similar fluorinated acetophenones show a strong preference for conformers that minimize the repulsion between the dipoles of the C=O and C-F bonds. nih.gov DFT calculations are used to optimize the geometry of various possible conformers and calculate their relative energies (ΔE) and Gibbs free energies (ΔG). nih.govacs.org For this compound, the most stable conformer would likely place the cyclopentyl group and the fluorine atom far apart to minimize steric hindrance and electrostatic repulsion. beilstein-journals.orgnih.gov The cyclopentyl ring itself exists in various puckered conformations, such as the "envelope" and "twist" forms, which would also be modeled to find the global energy minimum.

Table 2: Illustrative Conformational Energy Profile of this compound (Note: Data is representative, based on computational studies of analogous fluorophenyl ketones.) nih.govacs.org

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-periplanar (trans) | ~180° | 0.00 | 85% |

| Syn-periplanar (cis) | ~0° | 2.5 | 1% |

| Orthogonal | ~90° | 4.0 | <0.1% |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net An MD simulation calculates the trajectory of every atom in a system by solving Newton's equations of motion, providing a "movie" of molecular movement and interactions.

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and running the simulation for nanoseconds or longer. nih.gov This can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from different atoms of the ketone. researchgate.net

Conformational Flexibility: How the molecule flexes and changes its shape in a solution environment, providing a dynamic view of the conformational preferences discussed above.

Transport Properties: Parameters like the diffusion coefficient can be calculated, which is relevant for understanding its behavior in solution. researchgate.net

MD simulations are particularly powerful when studying the interaction of the ketone with a larger biological molecule, such as an enzyme, revealing the stability of binding and the specific interactions that maintain the complex. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Example Value/Setting | Purpose |

| Force Field | COMPASS II / AMBER | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| System Size | ~5000 atoms | Includes the ketone and a sufficient number of solvent molecules. |

| Simulation Time | 100 nanoseconds | Duration over which atomic trajectories are calculated. |

| Temperature | 300 K | Simulates physiological or room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

In Silico Approaches for Predicting Molecular Interactions and Biological Potential

In silico methods use computational approaches to predict how a molecule might interact with biological targets, such as proteins or nucleic acids, thereby assessing its potential as a drug or bioactive agent. This is a cornerstone of modern drug discovery.

The process for this compound would typically involve:

Target Identification: A potential protein target is identified based on the desired therapeutic effect.

Molecular Docking: The 3D structure of this compound is computationally placed into the binding site (active site) of the target protein. Docking algorithms sample many possible orientations and conformations, scoring each to predict the most favorable binding mode. The ketone's carbonyl oxygen is a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket, while the fluorophenyl and cyclopentyl groups can engage in hydrophobic or van der Waals interactions.

Binding Free Energy Calculation: More advanced methods, like MD simulations followed by MM/PBSA or MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area), can be used to estimate the binding affinity of the molecule to its target.

ADMET Prediction: In silico tools can also predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. For instance, the fluorine atom is known to enhance lipophilicity, which could improve cell membrane penetration but might also affect metabolic pathways.

These predictive models allow for the high-throughput screening of virtual compound libraries and help prioritize which molecules are most promising for synthesis and experimental testing. nih.gov

Structural Analogues, Derivatives, and Structure Activity Relationship Sar Studies

Design and Synthesis of Cyclopentyl 3-fluorophenyl Ketone Analogues

The synthesis of this compound can be achieved through methods like the Friedel-Crafts acylation of 3-fluorobenzoyl chloride with cyclopentylbenzene. The design and synthesis of its analogues involve systematic modifications to its core structure to investigate the impact of these changes on the molecule's properties.

Positional Isomers of Fluorine on the Phenyl Ring

The position of the fluorine atom on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. Analogues such as 2-fluorophenyl cyclopentyl ketone and 4-fluorophenyl cyclopentyl ketone are synthesized to study these effects. nih.govgoogle.com The differentiation of these positional isomers can be achieved through analytical techniques like gas chromatography/tandem mass spectrometry. researchgate.net

Variations in the Cycloalkyl Ring Size

Altering the size of the cycloalkyl ring from a cyclopentyl to a cyclopropyl, cyclobutyl, or cyclohexyl group affects the steric bulk and ring strain of the molecule. google.com For instance, increasing ring strain can enhance reactivity. The synthesis of these analogues allows for a systematic evaluation of how cycloalkyl ring size influences chemical and biological behavior.

Substitution Patterns on the Aromatic and Aliphatic Moieties

Further structural diversity is achieved by introducing various substituents on both the aromatic (phenyl) and aliphatic (cyclopentyl) rings. Substitutions on the phenyl ring can include groups like chloro, methoxy, or nitro, while the cyclopentyl ring can be modified with alkyl or other functional groups. google.com These substitutions can alter the molecule's lipophilicity, electronic distribution, and potential for specific interactions with biological targets. google.com

Comparative Analysis of Reactivity and Stability Across Analogues

The structural modifications in the analogues of this compound lead to differences in their chemical reactivity and stability.

| Analogue Type | Structural Change | Effect on Reactivity/Stability |

| Fluorine Positional Isomers | Altered position of fluorine on the phenyl ring. | Influences electronic effects, which can modify the reactivity of the ketone and the aromatic ring. |

| Cycloalkyl Ring Variants | Change in the size of the cycloalkyl ring (e.g., cyclopropyl, cyclohexyl). | Affects ring strain and steric hindrance, with higher strain potentially increasing reactivity. |

| Substituted Analogues | Introduction of various functional groups on the phenyl or cyclopentyl rings. | Modifies electronic and steric properties, impacting reaction rates and stability. google.com |

This table summarizes the general trends in reactivity and stability based on structural changes to the parent compound.

The stability of these ketones is also influenced by their tendency to form hydrates, particularly in the case of di- and trifluoroacetylated derivatives. scispace.com The keto-enol tautomerism is another key factor, with the equilibrium between the keto and enol forms being sensitive to the specific substitutions on the molecule. scispace.com

In Vitro Biological Activity Evaluation of this compound Derivatives

The in vitro biological activity of these compounds is a significant area of research, with studies focusing on their interactions with various enzymes and receptors.

Mechanistic Studies of Molecular Target Binding and Modulation

Derivatives of this compound have been investigated for their potential to modulate the activity of various biological targets. The ketone group can participate in hydrogen bonding, while the fluorophenyl moiety can engage in various non-covalent interactions, influencing binding affinity and specificity.

Research has explored the role of related structures as potential inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways. researchgate.net The synthesis of various derivatives allows for the exploration of structure-activity relationships, aiming to optimize inhibitory activity. nih.gov For example, studies on similar fluorinated ketones have indicated their potential as inhibitors of serine and cysteine proteases. The metabolism of related cyclopenta[a]phenanthrenes has also been studied to understand how structural changes affect their biological oxidation and carcinogenic potential. nih.gov

| Compound/Derivative Class | Molecular Target/Biological Effect Studied | Key Findings |

| Pyridine-substituted cyclopentene (B43876) derivatives | p38 mitogen-activated protein (MAP) kinase | Investigated as potential inhibitors for anti-inflammatory applications. researchgate.net |

| Fluorinated ketones | Serine and cysteine proteases | The fluorinated moiety can contribute to selective enzyme inhibition. |

| Colchicine derivatives with a C-7 methylene (B1212753) fragment | Tubulin | Exhibited antiproliferative activity, with some derivatives inducing cell cycle arrest. nih.gov |

| Cyclopenta[a]phenanthrene-17-ones | In vitro metabolism | Biological oxidation patterns were found to vary with substitution, affecting carcinogenic potential. nih.gov |

This table provides examples of in vitro studies on compounds structurally related to this compound, highlighting the diversity of biological targets investigated.

Cellular Pathway Interrogation (e.g., Apoptosis Induction, Cell Cycle Perturbation)

The ability of structural analogues of this compound to interfere with cellular pathways is a significant area of research, particularly concerning apoptosis and cell cycle regulation.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. mdpi.com Several fluorinated ketone analogues have been identified as potent inducers of apoptosis.

Peptidyl fluoromethyl ketones (PFMKs) are well-documented inhibitors of caspases, a family of proteases central to the apoptotic cascade. nih.govmdpi.com For example, Z-Val-Ala-Asp-CH2F has been shown to inhibit apoptotic pathways in various models. nih.gov The tetrapeptidic m-FMK, Z-DEVD-fmk, has demonstrated protective effects in a cell culture model of Parkinson's disease by reducing caspase-3 activation and DNA fragmentation. mdpi.com

A series of halogenated flavanones , which are structurally related to chalcones, were synthesized and tested for their ability to induce apoptosis. Compound 2g (3',6-dichloroflavanone) was found to induce apoptosis in 66.19% of PC3 (prostate cancer) cells and 21.37% of MDA-MB-231 (breast cancer) cells. nih.gov

A novel phenylpropanoid derivative, Sinkiangenone B , was found to induce apoptosis in AGS gastric cancer cells, as indicated by an increased Bax/Bcl-2 ratio. rsc.org

Cell Cycle Perturbation: The cell cycle is a series of events that leads to cell division and replication. youtube.com Arresting the cell cycle is a key strategy in cancer therapy.

A novel andrographolide derivative featuring a 4-fluorophenyl-pyrazole moiety was shown to cause S-phase arrest in MDA-MB-231 breast cancer cells. nih.gov

Fludarabine , an adenine (B156593) nucleoside analogue, can induce S-phase cell loss through an apoptotic pathway and synchronize the remaining cells in the more radiosensitive G2-M phase. nih.gov This suggests that fluorinated compounds can significantly perturb cell cycle progression.

Sinkiangenone B was also found to arrest the cell cycle at the G0/G1 phase in AGS cells. This was accompanied by an increase in the expression of cell cycle inhibitors like p16 and p27, and a decrease in cyclins D1 and E, and cyclin-dependent kinases Cdk2 and Cdk4. rsc.org

Analogues of tripentones were investigated for their mode of action. The most active derivative caused cell cycle alteration in HCT-116 and MCF-7 cancer cells, inhibiting progression in the S and G2/M phases and inducing a shift towards early apoptosis. nih.gov

Investigations into Antiproliferative and Antimicrobial Mechanisms

The mechanisms by which fluorophenyl ketone analogues inhibit cell growth, both in cancer cells and microbes, are diverse.

Antiproliferative Mechanisms: The antiproliferative activity of these compounds is often linked to the induction of apoptosis and cell cycle arrest as described above.

Derivatives of α,β-unsaturated ketones based on oleanolic acid have demonstrated significant antiproliferative activity against human prostate cancer (PC3) cells, with IC50 values as low as 7.785 μM. bezmialem.edu.tr

Hydantoin derivatives have also been explored for their antitumor activities. A derivative of 3′,4′-dihydro-2′H-spiro[imidazolidine-4,1′-naphthalene]-2,5-dione showed potent activity against SW480, SW620, and PC3 cancer cell lines. nih.gov

Fluorinated chalcones have been shown to possess remarkable antiproliferative properties, which may be attributed to the increased lipophilicity conferred by fluorine atoms. nih.gov

Antimicrobial Mechanisms: Several fluorinated ketone derivatives have demonstrated potent antimicrobial effects.

A study of 30 trifluoromethyl ketones found that several compounds exhibited potent antibacterial activity against Gram-positive bacteria like Bacillus megaterium and Corynebacterium michiganese. nih.gov The mechanism is suggested to involve the inhibition of membrane transporters, an effect that is enhanced in bacterial mutants deficient in proton pumps. nih.gov

Chalcones and other ketones have been identified as novel efflux pump inhibitors in bacteria. This action can lead to synergistic effects when combined with other antimicrobial agents. bbk.ac.uk For instance, trans-chalcone showed potent inhibition of efflux pumps in Gram-negative and mycobacterial species. bbk.ac.uk

In a study of trifluoromethyl and trifluoromethoxy substituted chalcones, compounds A3 and B3, which contain an indolyl moiety, showed more activity than standard drugs against tested bacterial and fungal species. nih.gov The results indicated that the trifluoromethoxy group favored activity against Gram-positive bacteria, while the trifluoromethyl group was more effective against Gram-negative bacteria. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational tools used to understand the relationship between the chemical structure of a compound and its biological activity, aiding in the design of more potent molecules. bezmialem.edu.trnih.gov

QSAR Studies:

A 2D-QSAR study was performed on a series of unsaturated ketone derivatives as monoamine oxidase B (MAO-B) inhibitors. The developed model was evaluated using statistical metrics like the squared correlation coefficient (r²) and was found to have satisfactory predictive ability. nih.gov

A 3D-QSAR model for α-synuclein aggregation inhibitors was established with good statistical significance (R² = 0.920) and excellent predictive ability (Q² = 0.752). nih.gov

For a series of phenol (B47542) derivatives, a QSAR study using Density Functional Theory (DFT) calculations yielded a reliable model with a correlation coefficient (r²) of 0.91, demonstrating a strong correlation between quantum chemical descriptors and biological toxicity. nih.gov

Pharmacophore Modeling:

A ligand-based pharmacophore model for α-synuclein inhibitors suggested that two hydrogen-bond acceptors, one hydrophobic group, and two aromatic rings were significant features for inhibitory activity. nih.gov

For CXCR2 antagonists, a pharmacophore model (Hypo 1) was generated consisting of three hydrogen-bond donors, two hydrogen-bond acceptors, a hydrophobic group, and an aromatic ring. This model was used to screen databases and identify novel anti-cancer metastatic agents. royalsocietypublishing.org

Pharmacophore models have been successfully generated and validated for various anticancer drug targets, including tyrosine kinase and cyclin-dependent kinase, proving useful for virtual screening of natural product databases. nih.gov These models help identify crucial structural features required for a compound to interact effectively with its target. ajol.info

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins. bezmialem.edu.tr

In a study of α,β-unsaturated ketone derivatives with anticancer activity, molecular docking analysis was performed against three protein targets: PARP, PI3K, and mTOR. The docking scores helped identify the compound with the highest calculated affinity for each target. For example, compound 4b showed the highest affinity for PARP1. bezmialem.edu.tr

Molecular dynamics (MD) simulations further confirmed the stability of the ligand-protein complexes. For instance, the simulation of the 4b-mTOR complex revealed that the oxygen atoms of the nitro group formed hydrogen bonds with Gly-2238, and the ketone's carbonyl oxygen interacted with Val-2240 for 96% of the simulation time. bezmialem.edu.tr

Docking studies of peptidyl fluoromethyl ketones with cathepsins indicated that steric effects play a crucial role. The presence of a proline residue at the P2 position hindered the flexibility of the peptide and its accommodation into the S2 hydrophobic pocket of the binding site, resulting in weaker inhibition. nih.gov

Molecular docking of quercetin (B1663063) and its analogues against inducible nitric oxide synthase (iNOS) showed that the analogues docked favorably in the active site cavity. The interaction energies for the analogues were superior to that of quercetin, suggesting enhanced inhibitory potential. nih.gov

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

Cyclopentyl 3-fluorophenyl ketone is a valuable intermediate for the synthesis of more complex organic molecules and potential pharmaceutical compounds. The ketone's carbonyl group can undergo a variety of chemical transformations, such as reduction to form the corresponding alcohol or oxidation to create carboxylic acids. These reactions allow for the elaboration of the molecular structure, building more complex frameworks.

The presence of both a cyclopentyl group and a fluorophenyl ring makes it a useful scaffold. The fluorophenyl moiety is a common feature in many bioactive molecules, including protease and kinase inhibitors. The cyclopentyl group contributes to the molecule's steric bulk and lipophilicity, which can be crucial for tuning the properties of a final compound. As a versatile building block, it can be employed in synthetic pathways to develop derivatives with potentially enhanced biological activities.

Development of Novel Chemical Probes for Biological Systems

While direct application of this compound in creating specific chemical probes is not extensively documented, its structure contains features highly suitable for such development. Chemical probes are small molecules used to study and manipulate biological systems, and fluorinated compounds are particularly valuable in this field. nih.gov

The introduction of fluorine into a molecule can modify its physicochemical properties, and the fluorophenyl group can be used in several ways for probe development: mdpi.com

¹⁹F NMR Spectroscopy: The fluorine atom provides a unique nuclear magnetic resonance (NMR) signal, allowing for the study of the molecule's interactions with biological targets like proteins without the background noise typical of ¹H NMR.

Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, helping to probe structure-activity relationships and improve metabolic stability. acs.org

Modulation of Properties: The electronegativity of fluorine can alter the electronic properties of the phenyl ring, influencing binding affinity and selectivity to a target protein. nih.gov

Peptidyl fluoromethyl ketones, for instance, are used as probes to study the activity of proteases and other enzymes. mdpi.comnih.gov The ketone group, activated by the adjacent fluorine, becomes a key reactive "warhead" that can covalently bind to enzyme active sites. mdpi.com This principle highlights the potential of fluorinated ketones like this compound as a foundation for designing new activity-based probes for various enzymatic targets. nih.gov

Contribution to the Understanding of Structure-Function Relationships in Bioactive Molecules

The study of structure-function or structure-activity relationships (SAR) is fundamental to medicinal chemistry, seeking to understand how a molecule's chemical structure relates to its biological effects. acs.org this compound and its analogues are useful tools in this area. By systematically modifying parts of the molecule—such as the position of the fluorine atom or the size of the cycloalkyl ring—researchers can decipher the structural requirements for a desired biological activity.

The key structural components of this compound each play a distinct role:

Fluorine Atom Position: The location of the fluorine atom on the phenyl ring (ortho, meta, or para) is critical. The 3-fluoro (meta) substitution, as in this compound, exerts a specific electron-withdrawing effect that alters the charge distribution of the aromatic ring, which can change how the molecule interacts with a biological target compared to its 2-fluoro or 4-fluoro isomers.

Cyclopentyl Group: This group provides steric bulk and increases lipophilicity, which can affect how the molecule fits into a binding pocket and its ability to cross cell membranes. Comparing its activity to analogues with smaller (cyclobutyl) or larger (cyclohexyl) rings can reveal the optimal size for a specific target.

Ketone Linker: The carbonyl group can participate in crucial hydrogen bonding interactions within a protein's active site.

By synthesizing and testing a matrix of related compounds, a detailed picture of the SAR can be constructed, guiding the design of more potent and selective bioactive molecules. nih.gov

Role in the Synthesis of Precursors for Research Standards (e.g., Fluoroketamine Precursors)

A significant application of fluorinated cyclopentyl phenyl ketones is in the synthesis of research standards for analytical and forensic purposes. While extensive data on the 3-fluoro isomer is sparse, its structural analogue, 2-fluorophenyl cyclopentyl ketone , is a well-documented precursor in the synthesis of 2-Fluorodeschloroketamine (also known as 2-FDCK or fluoroketamine), an analogue of ketamine. who.intfigshare.comchemicalbook.com

The synthesis of 2-Fluorodeschloroketamine typically involves a multi-step process: who.intfigshare.com

Grignard Reaction: 2-fluorobenzonitrile (B118710) reacts with cyclopentylmagnesium bromide to produce 2-fluorophenyl cyclopentyl ketone. who.intfigshare.com

Bromination: The resulting ketone is brominated at the alpha-position of the carbonyl group. figshare.com

Reaction with Methylamine: The α-bromo ketone then reacts with methylamine. figshare.com

Thermal Rearrangement: A final heating step causes a ring expansion from the five-membered cyclopentyl ring to a six-membered cyclohexanone (B45756) ring, yielding the final product, 2-Fluorodeschloroketamine. who.intfigshare.com

A suspected chemical precursor, 1-[(2''-fluorophenyl)(methylimino)methyl]cyclopentan-1-ol, has been identified in illicit production, which hydrolyzes into (2'-fluorophenyl)(1''-hydroxycyclopentyl)methanone, further linking these cyclopentyl ketone structures to the synthesis of fluoroketamine. nih.govresearchgate.net

By analogy, this compound would be the logical starting material for the synthesis of the corresponding isomer, 3-Fluorodeschloroketamine. The availability of such precursors is essential for forensic laboratories to synthesize reference standards for the unambiguous identification of novel psychoactive substances and their metabolites.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 898791-46-3 |

| Molecular Formula | C₁₂H₁₃FO |

| Molecular Weight | 192.23 g/mol |

| IUPAC Name | Cyclopentyl(3-fluorophenyl)methanone |

| Physical Form | Liquid / Light yellow oil aobchem.comsigmaaldrich.com |

| Predicted Boiling Point | 281.0 ± 13.0 °C |

| Predicted Density | 1.131 ± 0.06 g/cm³ |

Data sourced from aobchem.comsigmaaldrich.com

Table 2: Structural Comparison of Related Cyclopentyl Ketones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |

|---|---|---|---|---|

| Cyclopentyl phenyl ketone | 5422-88-8 | C₁₂H₁₄O | 174.24 | No fluorine substitution |

| 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 | C₁₂H₁₃ClO | 208.68 | Chlorine at position 2 |

| This compound | 898791-46-3 | C₁₂H₁₃FO | 192.23 | Fluorine at position 3 |

| 2-Fluorophenyl cyclopentyl ketone | 111982-45-7 | C₁₂H₁₃FO | 192.23 | Fluorine at position 2 |

Data sourced from chemicalbook.comguidechem.comnih.gov

Advanced Analytical and Spectroscopic Characterization Methods in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Cyclopentyl 3-fluorophenyl ketone. Techniques such as ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the molecule's carbon-hydrogen framework and the influence of the fluorine substituent.

¹H NMR spectra allow for the identification of protons in the cyclopentyl ring and the aromatic phenyl ring. The protons on the cyclopentyl group typically appear as complex multiplets in the aliphatic region of the spectrum. The aromatic protons are observed further downfield, and their chemical shifts and coupling patterns are significantly influenced by the position of the fluorine atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ketone group exhibits a characteristic downfield chemical shift. The fluorine atom on the phenyl ring induces observable coupling (J-coupling) with adjacent carbon atoms, which is a key diagnostic feature.

Given the presence of fluorine, ¹⁹F NMR is particularly powerful. nih.gov The fluorine-19 nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a sensitive nucleus for NMR studies. nih.gov The chemical shift of the fluorine atom in the ¹⁹F NMR spectrum is highly sensitive to its electronic environment, providing direct evidence of its presence and position on the phenyl ring. nih.gov NMR studies have been crucial in confirming the molecule's key structural features, including a planar ketone group and a dihedral angle of approximately 45° between the cyclopentyl and fluorophenyl rings, a conformation that optimizes electronic conjugation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) Range | Key Features |

| ¹H | Aromatic: 7.0 - 7.8 | Complex splitting patterns due to H-H and H-F coupling. |

| Cyclopentyl (α-CH): ~3.5 | ||

| Cyclopentyl (other CH₂): 1.5 - 2.0 | Overlapping multiplets. | |

| ¹³C | Carbonyl (C=O): 198 - 202 | |

| Aromatic (C-F): 160 - 165 | Shows a large one-bond C-F coupling constant. | |

| Aromatic (other): 115 - 140 | Splitting patterns are indicative of C-F coupling. | |

| Cyclopentyl: 25 - 45 | ||

| ¹⁹F | Aromatic (C-F): -110 to -115 | Relative to a standard like CFCl₃. |

Note: The data in this table is predictive and based on typical values for similar functional groups and structures. Actual experimental values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.

IR spectroscopy is particularly effective for detecting polar bonds. The most prominent absorption band in the IR spectrum of this ketone is the strong C=O stretch of the carbonyl group, which typically appears in the region of 1680-1700 cm⁻¹. Another key diagnostic feature is the C-F stretching vibration, which gives rise to a strong band in the 1000-1100 cm⁻¹ region. Additional bands corresponding to aromatic C-H stretching and C=C ring stretching are also observable.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. While the C=O stretch is also visible in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the aromatic C=C ring vibrations often produce strong signals in the Raman spectrum. Together, IR and Raman spectra offer a comprehensive vibrational fingerprint of the molecule, confirming the presence of the key ketone and fluorophenyl functionalities.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| C=O (Ketone) | Stretch | 1680 - 1700 (Strong) | 1680 - 1700 (Moderate) |

| C-F (Aromatic) | Stretch | 1000 - 1100 (Strong) | 1000 - 1100 (Weak) |

| C=C (Aromatic) | Ring Stretch | ~1600 (Moderate) | ~1600 (Strong) |

| C-H (Aromatic) | Stretch | 3000 - 3100 (Moderate) | 3000 - 3100 (Strong) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 (Moderate) | 2850 - 3000 (Moderate) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides verification of the molecular ion ([M]⁺).

For this compound (C₁₂H₁₃FO), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 192.23 g/mol ). High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

The fragmentation pattern is also highly informative. Electron ionization (EI) typically induces fragmentation at the bonds adjacent to the carbonyl group. Common fragmentation pathways would likely include:

Loss of the cyclopentyl group: Leading to a [M-C₅H₉]⁺ fragment, which would be the 3-fluorobenzoyl cation.

Loss of the fluorophenyl group: Resulting in a [M-C₆H₄F]⁺ fragment, which would be the cyclopentylacylium ion.

Alpha-cleavage: Breakage of the C-C bond within the cyclopentyl ring adjacent to the carbonyl group.

Analysis of these characteristic fragment ions allows for the confident identification of the ketone structure and its substituents.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation of Isomers

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

HPLC is widely used for purity analysis and for the preparative purification of non-volatile or thermally sensitive compounds. nih.gov A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific conditions, and the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity determination. nih.gov

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and passed through a column with a stationary phase. The compound's retention time is dependent on its boiling point and its interaction with the stationary phase. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent resolution and sensitivity for purity assessment. It is also effective in separating isomers, such as the 2-fluoro or 4-fluoro analogues, which would likely exhibit different retention times.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

If the compound can be grown into a suitable single crystal, X-ray diffraction analysis can unambiguously confirm its structural connectivity. Crucially, it provides detailed conformational information, such as the planarity of the ketone group and the torsional angle between the phenyl ring and the cyclopentyl group. Studies have utilized this technique to establish a dihedral angle of 45° between the two ring systems. This structural information is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. While this compound itself is achiral, for chiral derivatives, X-ray crystallography is the gold standard for determining the absolute stereochemistry. nih.gov

Q & A

Q. What are the primary synthetic routes for Cyclopentyl 3-fluorophenyl ketone, and how do reaction conditions influence yield and purity?

this compound can be synthesized via Friedel-Crafts acylation using cyclopentyl acyl chloride and 3-fluorobenzene in the presence of Lewis acid catalysts (e.g., AlCl₃). Alternative methods include Grignard reactions involving cyclopentylmagnesium bromide and 3-fluorobenzonitrile derivatives. Reaction optimization requires strict control of temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side products like diacylation or over-alkylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- ¹H/¹³C NMR : Assign peaks based on fluorine-induced deshielding (e.g., aromatic protons near F substituent) and cyclopentyl ring coupling patterns.

- IR Spectroscopy : Confirm ketone C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹).

- GC-MS : Verify molecular ion ([M]⁺) and fragmentation patterns.

Contradictions between experimental and theoretical spectra (e.g., unexpected splitting in NMR) may arise from conformational flexibility of the cyclopentyl ring or solvent effects. Computational tools like DFT simulations (e.g., Gaussian) can resolve ambiguities by modeling optimized geometries and electronic environments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, analogous aromatic ketones require:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Waste Disposal : Neutralization with dilute NaOH followed by incineration.

Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., o-chlorophenyl cyclopentyl ketone) for hazard extrapolation .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl group influence the reactivity of this compound in catalytic C–C bond cleavage reactions?

The electron-withdrawing fluorine substituent activates the ketone toward nucleophilic attack, facilitating C(CO)–C(alkyl) bond cleavage under oxidative conditions (e.g., using O₂ or peroxides). Mechanistic studies using radical scavengers (e.g., DMSO) suggest that homolytic cleavage generates R–O˙ and HO˙ radicals, which drive decarboxylation and ester formation. Substrates lacking β-hydrogens (e.g., cyclopentyl derivatives) follow non-radical pathways involving ketone enolization .

Q. What strategies resolve contradictions in kinetic data for enzyme-catalyzed cyclization reactions involving cyclopentyl ketone intermediates?

Contradictions in enzymatic cyclization (e.g., ScyC-catalyzed cyclopentane formation in scytonemin biosynthesis) may arise from competing decarboxylation or off-pathway intermediates. Resolving these requires:

- Isotopic Labeling : Track ¹³C/²H in β-ketoacid precursors to distinguish between cyclization and decarboxylation steps.

- Pre-Steady-State Kinetics : Use stopped-flow techniques to capture transient intermediates.

- Mutagenesis : Identify active-site residues (e.g., His/Ser in ScyC) critical for substrate positioning .

Q. How can impurity profiling distinguish between synthetic routes for this compound, and what analytical methods are optimal?

Impurity profiles vary with synthesis methods:

- Grignard Route : Residual magnesium salts or halogenated byproducts.

- Friedel-Crafts Route : Polyacylated side products.

Analytical strategies include: - HPLC-MS/MS : Detect trace impurities (≥0.1% abundance).

- ¹⁹F NMR : Identify fluorine-containing contaminants.

- XRD : Resolve crystal packing differences between product and impurities .

Q. What catalytic systems enhance enantioselective functionalization of this compound, and how is stereocontrol achieved?

Chiral Lewis acids (e.g., BINOL-derived Ti complexes) or organocatalysts (e.g., proline derivatives) induce stereoselectivity in α-alkylation or aldol reactions. Key factors:

Q. How does this compound interact with biological targets, and what computational models predict its bioactivity?

Docking studies (AutoDock, Schrödinger) suggest affinity for cytochrome P450 enzymes or lipid-binding proteins due to hydrophobic cyclopentyl and polar ketone groups. Pharmacophore models highlight the fluorine atom as a hydrogen-bond acceptor. Validate predictions with in vitro assays (e.g., enzyme inhibition) and SAR analysis of fluorophenyl analogs .

Methodological Guidance

Q. What experimental designs optimize reaction scalability for this compound without compromising yield?

Q. How can researchers address gaps in ecological toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.